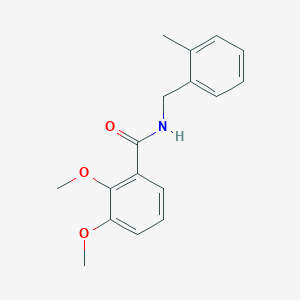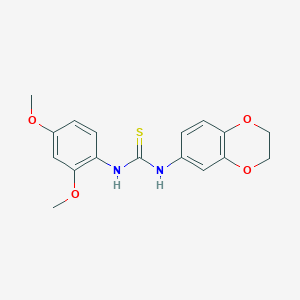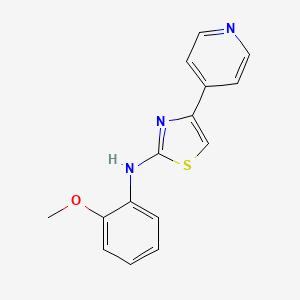
methyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MMPC and has a molecular formula of C17H19NO3.
作用機序
The mechanism of action of MMPC involves the inhibition of certain enzymes and proteins that are involved in the disease pathogenesis. For example, MMPC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemical and Physiological Effects:
MMPC has been shown to have various biochemical and physiological effects. For example, MMPC has been shown to have antioxidant and anti-inflammatory properties, which can be useful in the treatment of various diseases such as cancer and Alzheimer's disease. MMPC has also been shown to have neuroprotective effects, which can be useful in the treatment of neurodegenerative diseases such as Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using MMPC in lab experiments is its high purity and stability. MMPC is also readily available and can be synthesized in large quantities. However, one of the limitations of using MMPC in lab experiments is its potential toxicity, which can be harmful to researchers if proper safety precautions are not taken.
将来の方向性
There are several future directions for the research on MMPC. One of the future directions is to study the potential applications of MMPC in the treatment of other diseases such as diabetes and cardiovascular diseases. Another future direction is to study the potential applications of MMPC in the field of material science, such as the development of new materials with improved properties. Additionally, further research is needed to study the potential toxicity of MMPC and to develop safer synthesis methods.
In conclusion, MMPC is a chemical compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, material science, and organic synthesis make it a valuable compound for further research. However, proper safety precautions should be taken when handling MMPC due to its potential toxicity.
合成法
The synthesis of MMPC involves the reaction of 4-methylacetophenone and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction takes place in refluxing ethanol, and the product is obtained after recrystallization.
科学的研究の応用
MMPC has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MMPC has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-4-6-11(7-5-9)15-10(2)12(8-13(15)16)14(17)18-3/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFJPMHEUNIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-1-(4-methylphenyl)-2-oxo-3H-pyrrole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-dimethylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5787358.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5787360.png)


![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)

![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)


![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)
![2-tert-butyl-5-(4-chlorophenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5787468.png)